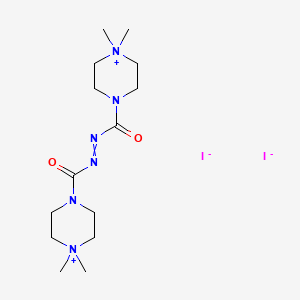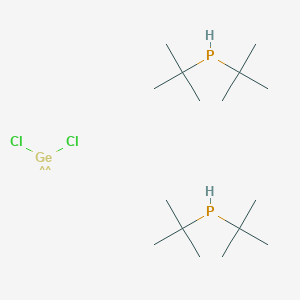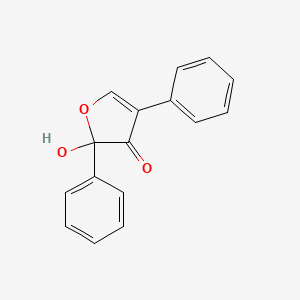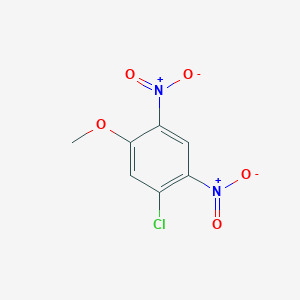
1-(Methylselanyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)-3-nitrobenzene is an organic compound characterized by the presence of a methylselanyl group attached to a benzene ring, which also bears a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylselanyl)-3-nitrobenzene typically involves the introduction of a methylselanyl group to a nitrobenzene derivative. One common method is the nucleophilic substitution reaction where a nitrobenzene derivative reacts with a methylselanyl reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred due to their ability to dissolve a wide range of reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylselanyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form a selenoxide or selenone under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Selenoxide, selenone.
Reduction: 1-(Methylselanyl)-3-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-(Methylselanyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential as a biochemical probe due to the unique properties of selenium-containing compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of seleno-sulfide bonds.
Pathways Involved: It can modulate redox signaling pathways by altering the redox state of cellular components, thereby influencing processes like cell proliferation and apoptosis
Comparison with Similar Compounds
- 1-(Methylselanyl)-2-nitrobenzene
- 1-(Methylselanyl)-4-nitrobenzene
- 1-(Methylselanyl)-3-aminobenzene
Comparison: 1-(Methylselanyl)-3-nitrobenzene is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits different chemical behavior in substitution reactions and has distinct applications in research and industry .
Properties
CAS No. |
54864-38-9 |
|---|---|
Molecular Formula |
C7H7NO2Se |
Molecular Weight |
216.11 g/mol |
IUPAC Name |
1-methylselanyl-3-nitrobenzene |
InChI |
InChI=1S/C7H7NO2Se/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |
InChI Key |
OYCATYCPKANQLD-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
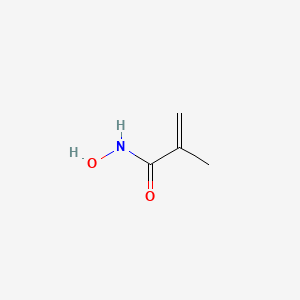
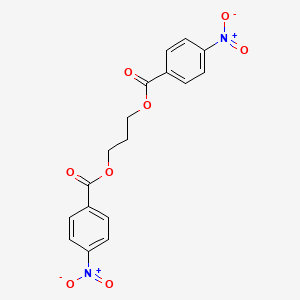

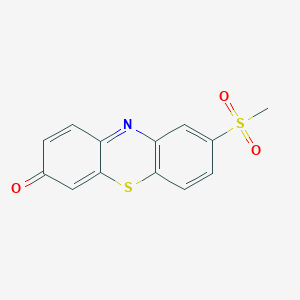
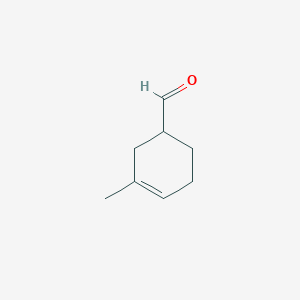
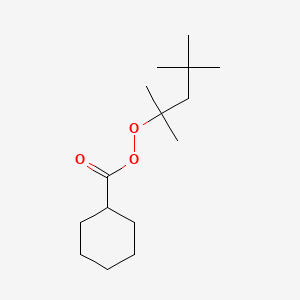
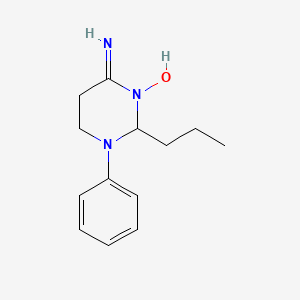
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
